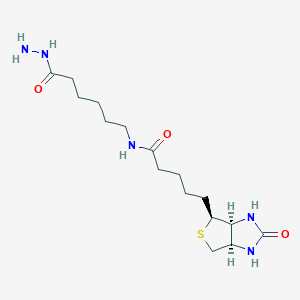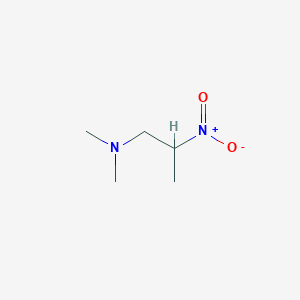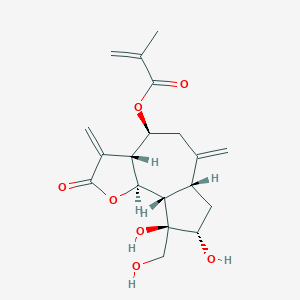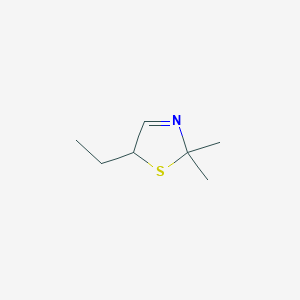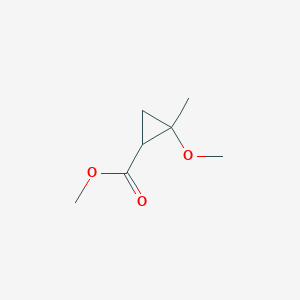
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine is a chemical compound that belongs to the triazine family. It has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in DNA synthesis, which leads to the inhibition of cell proliferation. It has also been found to inhibit the activity of certain viral enzymes, which leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been found to inhibit the replication of certain viruses, which leads to the inhibition of viral infection. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine has several advantages and limitations for lab experiments. Its high potency and selectivity make it an ideal compound for studying the mechanism of action of enzymes involved in DNA synthesis and viral replication. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine. One direction is to study its potential use in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method to increase the yield of the product. Additionally, the mechanism of action of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine needs to be further elucidated to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine involves the reaction of 5-chloro-2-phenylaminopyrimidine with methylthiol in the presence of a base. The reaction is carried out in a solvent at a specific temperature and pressure. The yield of the product can be increased by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
109307-01-9 |
|---|---|
Nombre del producto |
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine |
Fórmula molecular |
C10H8ClN3S |
Peso molecular |
237.71 g/mol |
Nombre IUPAC |
5-chloro-3-methylsulfanyl-6-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3S/c1-15-10-12-9(11)8(13-14-10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
MFZXIHFXFSBIIY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(N=N1)C2=CC=CC=C2)Cl |
SMILES canónico |
CSC1=NC(=C(N=N1)C2=CC=CC=C2)Cl |
Sinónimos |
5-CHLORO-3-(METHYLTHIO)-6-PHENYL-1,2,4-TRIAZINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



